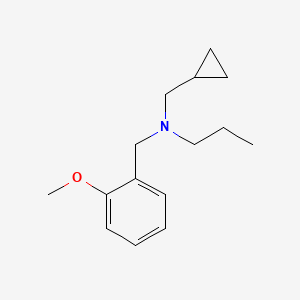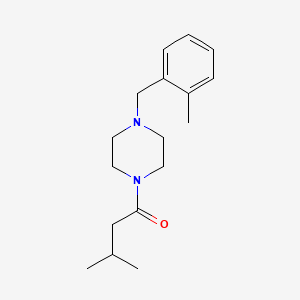
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMOA and is known for its potential applications in the field of medicine and drug development.
Mechanism of Action
The mechanism of action of CMOA is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors, leading to its pharmacological effects. CMOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, CMOA has been shown to interact with the cannabinoid receptors, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CMOA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMOA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. CMOA has also been shown to enhance the expression of neurotrophic factors, such as BDNF, leading to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMOA is its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, CMOA has been shown to exhibit high potency and selectivity, making it a potential candidate for drug development. However, one of the limitations of CMOA is its poor solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on CMOA. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CMOA and its potential applications in the treatment of various diseases. Furthermore, the development of CMOA derivatives with improved pharmacological properties may also be an area of future research.
Synthesis Methods
The synthesis of CMOA involves the reaction between 5-chloro-2-methoxyaniline and 2-hydroxybenzoyl chloride, followed by the reaction between the resulting intermediate and acetic anhydride. This method has been optimized to provide high yields of CMOA with excellent purity.
Scientific Research Applications
CMOA has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMOA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CMOA has also been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZQCDUAQXXXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)






![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)